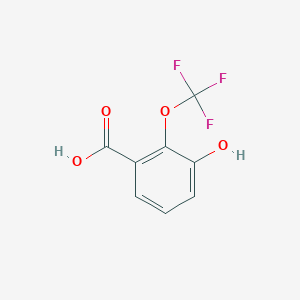

3-Hydroxy-2-(trifluoromethoxy)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-Hydroxy-2-(trifluoromethoxy)benzoic acid” is a chemical compound with the molecular formula C8H5F3O4 . It has a molecular weight of 206.12 . The compound is also known by other names such as “Benzoic acid, 3-(trifluoromethoxy)-” and "m-Trifluoromethoxybenzoic acid" .

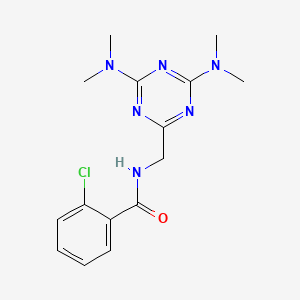

Molecular Structure Analysis

The molecular structure of “3-Hydroxy-2-(trifluoromethoxy)benzoic acid” can be represented by the InChI stringInChI=1S/C8H5F3O3/c9-8(10,11)14-6-3-1-2-5(4-6)7(12)13/h1-4H,(H,12,13) . This structure is also available as a 2D Mol file or as a computed 3D SD file . Physical And Chemical Properties Analysis

The compound “3-Hydroxy-2-(trifluoromethoxy)benzoic acid” has a melting point of89-92 °C . It’s worth noting that the solubility of benzoic acid, a related compound, in water at 25 °C and 100 °C is 3.44 g/L and 56.31 g/L respectively .

Aplicaciones Científicas De Investigación

Development of Fluorescence Probes

A study focused on the development of novel fluorescence probes that can selectively detect highly reactive oxygen species (hROS) such as hydroxyl radicals and reactive intermediates of peroxidase. These probes, 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and its amino derivative, are significant for their ability to differentiate between various ROS, offering a tool to study the roles of hROS in biological and chemical applications (Setsukinai et al., 2003).

Metal–Organic Frameworks (MOFs)

Research into the self-assembly and crystal structures of metal–3,4,5-tris(carboxymethoxy)benzoic acid frameworks based on polynuclear metal-hydroxyl clusters (e.g., Zn, Co) has been conducted. These frameworks exhibit unique properties such as strong blue light emission under ultraviolet light and paramagnetic behavior, indicating their potential in photophysical and magnetic applications (Yang et al., 2015).

Antibacterial Activity

A study on the synthesis and testing of novel 3-Hydroxy benzoic acid hybrid derivatives revealed potential antibacterial activity, suggesting its application in developing new drug candidates. This work highlights the versatility of 3-Hydroxy benzoic acid derivatives in pharmaceutical research (Satpute et al., 2018).

Environmental Applications

Research has also been conducted on the acceleration of the oxidation of organic pollutants by promoting the Fe(III)/Fe(II) cycle with hydroxylamine, using benzoic acid as a probe compound. This study provides insights into the rapid degradation of refractory organic contaminants in water treatment, showcasing the environmental applications of hydroxybenzoic acids (Zou et al., 2013).

Safety and Hazards

The compound “3-Hydroxy-2-(trifluoromethoxy)benzoic acid” is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust, mist, and to wear protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

3-hydroxy-2-(trifluoromethoxy)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O4/c9-8(10,11)15-6-4(7(13)14)2-1-3-5(6)12/h1-3,12H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMKDQGZIQJKBAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)OC(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-2-(trifluoromethoxy)benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2667999.png)

![4-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/no-structure.png)

![(5Z)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1-pentyl-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2668006.png)

![N-(tert-butyl)-5-cyclopropylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide](/img/structure/B2668011.png)

![1,5-bis[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2668012.png)

![N-(4-ethylphenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide](/img/structure/B2668015.png)

![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-4-(4-fluorophenyl)pyrazol-3-amine](/img/structure/B2668016.png)

![3-(4-fluorophenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2668020.png)

![2-(benzylthio)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2668021.png)